2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Description
The compound 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1217531-62-8) is a spirocyclic isoquinoline derivative with a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.36 g/mol . It is marketed as a research chemical with a purity exceeding 95%, available in 1g packages priced at ¥4,576 (approx. $630) .
Properties
IUPAC Name |
2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-22-11-10-18-15(19)13-7-3-2-6-12(13)14(16(20)21)17(18)8-4-5-9-17/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJLEFPWJXQZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor, such as 1-(2-methoxyethyl)isoquinoline, followed by the spirocyclization with a cyclopentane derivative. Reaction conditions may include the use of acid catalysts, elevated temperatures, and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods:
In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure controls. This ensures high yield and purity of the final product. The use of continuous flow reactors is also gaining popularity, as it allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions using hydrogen gas or sodium borohydride can convert the compound to its corresponding alcohol.
Substitution: : Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: : Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Compounds with various functional groups depending on the substituents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoquinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The spiro structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy.
Antiparasitic Potential
Research into related compounds has demonstrated activity against parasites such as Trypanosoma cruzi , the causative agent of Chagas disease. The structural features of 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid may provide a scaffold for developing new antiparasitic agents.
Cancer Research
The compound's potential as an anticancer agent is supported by its structural similarity to known kinase inhibitors. Kinases play crucial roles in cell signaling pathways related to cancer progression. Studies suggest that modifications to the methoxyethyl group could enhance selectivity and potency against specific cancer types.
Neuroprotective Effects
Preliminary investigations into isoquinoline derivatives indicate possible neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases. The unique chemical structure may interact with neurotransmitter systems, offering therapeutic benefits.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Conditions | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | |
| Antiparasitic | Trypanosoma cruzi | |
| Anticancer | Various cancer cell lines | |
| Neuroprotective | Neurodegenerative models |
Notable Research Insights
- A study published in PubChem highlighted the structural analogs of this compound showing promising results against bacterial infections, suggesting that further exploration could lead to effective antimicrobial therapies .
- Investigations into the synthesis methods reveal that the compound can be produced through multi-step processes involving cyclization reactions that enhance yield and purity, indicating its viability for industrial production .
Mechanism of Action
The mechanism by which 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid exerts its effects involves binding to molecular targets such as enzymes and receptors. This binding alters the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit a specific enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Analogues
The compound belongs to a broader family of spirocyclic isoquinoline carboxylic acids, differing in substituents and spiro-ring systems. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Physicochemical Comparison
Impact of Structural Variations
Substituent Effects: The 2-methoxyethyl group in the target compound enhances polarity compared to hydrophobic substituents like cyclohexyl or phenyl. This likely improves aqueous solubility, critical for bioavailability in drug discovery .
Spiro Ring System :
- Replacing the cyclopentane in the target compound with a cyclohexane (e.g., ) increases molecular weight and conformational rigidity. Cyclohexane's larger ring may enhance stability but reduce spiro-system strain, influencing binding to biological targets.
Safety Profiles: Analogues like 2'-cyclohexyl-...-carboxylic acid (CAS: 1239843-15-2) exhibit acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) .
Research and Application Considerations
Environmental and Handling Precautions
- Proper disposal and avoidance of environmental release are critical.
- Storage : Store in dry, ventilated, and light-protected conditions .
Biological Activity
2'-(2-Methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS No. 1217531-62-8) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and implications in medicinal chemistry based on diverse research findings.
The compound has the molecular formula and a molecular weight of 303.35 g/mol. Its structure features a spirocyclic configuration that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₄ |
| Molecular Weight | 303.35 g/mol |
| CAS Number | 1217531-62-8 |
| LogP | 2.149 |
| Polar Surface Area | 52.63 Ų |
Biological Activity
Research indicates that compounds with structural similarities to 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and interfering with cell cycle progression.
- Neuroprotective Effects : Similar isoquinoline derivatives have been reported to protect neuronal cells against oxidative stress and neurotoxicity.
The biological mechanisms of action for this compound are still under investigation, but potential pathways include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It could influence signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have explored the biological effects of compounds related to this structure:
- Anticancer Properties : A study demonstrated that spiro[cyclopentane-1,3'-isoquinoline] derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
- Neuroprotection : Research on isoquinoline derivatives indicated their potential in treating neurodegenerative diseases by reducing inflammation and oxidative damage in neuronal cells .
Research Findings
Recent findings highlight the importance of the spirocyclic structure in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Variations in substituents on the isoquinoline core significantly affect the compound's potency and selectivity towards different biological targets.
| Compound Name | Biological Activity |
|---|---|
| 6-Methoxyspiro[2,3-dihydro-1H-isoquinoline] | Anticancer activity |
| 6-Methoxy-N-pentylisoquinoline | Neuroprotective effects |
Q & A
Q. What are the established synthetic routes for 2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid, and how do they compare in efficiency?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from simpler precursors. Traditional methods involve cyclization and functional group transformations, while newer approaches like microwave-assisted synthesis reduce reaction times and improve yields by enhancing reaction kinetics. Enzymatic catalysis has also been explored to achieve stereochemical control, though scalability remains a challenge. Orthogonal purification techniques (e.g., column chromatography, recrystallization) are critical for isolating the spirocyclic core .
| Method | Key Advantages | Limitations |
|---|---|---|
| Conventional thermal | High reproducibility | Long reaction times |
| Microwave-assisted | Faster kinetics, higher yields | Specialized equipment required |
| Enzymatic catalysis | Stereoselectivity | Limited substrate scope |
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on X-ray crystallography to resolve the spiro junction and verify stereochemistry. Complementary techniques include:
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinases, GPCRs). Use fluorescence polarization or SPR (surface plasmon resonance) to assess binding affinity. Cytotoxicity assays (e.g., MTT) in relevant cell lines establish therapeutic indices. Dose-response curves and IC₅₀ values should be validated with positive controls .
Advanced Research Questions
Q. How can synthetic yields be optimized without compromising stereochemical purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to favor spirocyclization. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) for enantiocontrol. Monitor intermediates via HPLC-MS to identify side products. Recent studies suggest flow chemistry improves mixing efficiency for exothermic steps, reducing racemization .
Q. How to resolve contradictions between computational (DFT) and experimental (X-ray) structural data?
- Methodological Answer : Discrepancies often arise from crystal packing effects or solvation differences. Perform molecular dynamics simulations in explicit solvent to model the experimental environment. Validate computational models using NMR NOE experiments to assess spatial proximity of atoms. Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match observed torsional angles .
Q. What strategies are effective for studying target engagement in complex biological systems?
- Methodological Answer : Use photoaffinity labeling with a radiolabeled or fluorescent analog to capture transient interactions. Combine with CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells. For membrane-bound targets, employ nanodisc-embedded receptors to maintain native conformation during SPR analysis .
Q. How to assess stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Lyophilization improves long-term stability for hygroscopic batches. For light-sensitive samples, use amber vials and assess photodegradation under ICH Q1B guidelines. Note: Limited stability data exist for this compound; baseline characterization is essential .
Q. Which orthogonal analytical methods validate purity and identity?
- Methodological Answer :
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer : Focus on oral bioavailability (Cₘₐₓ, Tₘₐₓ) and metabolic stability (microsomal half-life). Use LC-MS/MS for plasma concentration profiling. Assess blood-brain barrier penetration via PAMPA-BBB or in situ perfusion models. Metabolite identification requires HRMS/MS with isotopic labeling .
Q. How does stereoisomerism impact biological activity?
- Methodological Answer :
Synthesize diastereomers via divergent routes and compare activity in cell-based assays. For example, the (R) vs. (S) configuration at the spiro center may alter binding kinetics. Use vibrational circular dichroism (VCD) to assign absolute configuration and correlate with activity trends .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
